5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide

Drug metabolism Cytochrome P450 selectivity Herb-drug interaction

Piperlonguminine, also referred to as N-isobutylpiperamide, is a naturally occurring benzodioxole-containing alkaloid amide predominantly isolated from Piper longum (long pepper) and other Piper species. It belongs to the piperamide class, which is primarily represented by piperine (the piperidine amide of piperic acid).

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B12426876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C16H19NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h3-9,12H,10-11H2,1-2H3,(H,17,18)
InChIKeyWHAAPCGHVWVUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperlonguminine (5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide): A Differentiated Isobutyl Piperamide Alkaloid for Targeted Procurement


Piperlonguminine, also referred to as N-isobutylpiperamide, is a naturally occurring benzodioxole-containing alkaloid amide predominantly isolated from Piper longum (long pepper) and other Piper species [1]. It belongs to the piperamide class, which is primarily represented by piperine (the piperidine amide of piperic acid). The defining structural feature of piperlonguminine is its N-(2-methylpropyl) (isobutyl) amide side chain, in contrast to the piperidine ring found in piperine. This structural divergence is not trivial; it fundamentally alters the compound’s pharmacological profile across multiple targets, including cytochrome P450 enzymes, melanogenesis pathways, lipid metabolism, and vascular ion channels. Piperlonguminine is commercially available as a reference standard (CAS 5950-12-9) and is increasingly sought after for research programs that require a piperamide backbone with a distinct selectivity and efficacy pattern compared to piperine .

Why Piperlonguminine Cannot Be Replaced by Piperine or Other Common Piperamides in Rigorous Research Protocols


The common assumption that piperamides are functionally interchangeable due to their shared methylenedioxyphenyl core is disproven by multiple independent studies. Piperlonguminine possesses an isobutyl amide moiety that confers a distinct interaction profile with key biological targets, while piperine contains a bulky piperidine ring. This difference manifests in three critical ways: (i) piperlonguminine selectively inhibits CYP1A2 (IC₅₀ 8.8 µM) without significantly affecting other CYP isoforms, whereas piperine is a broad-spectrum CYP inhibitor [1]; (ii) piperlonguminine suppresses histamine-induced vascular contraction via an intracellular Ca²⁺ signaling mechanism that piperine does not engage [2]; and (iii) piperlonguminine demonstrates superior HDL-elevating capacity (524% increase) in hyperlipidemic models compared to literature values for piperine [3]. Procurement of an unspecified piperamide mixture or the more abundant piperine cannot replicate these differentiated pharmacological readouts. Researchers requiring a selective CYP1A2 inhibitor, a non‑tyrosinase‑directed melanogenesis inhibitor, or a potent HDL‑sparing hypolipidemic agent must specifically source piperlonguminine.

Quantitative Differentiation Evidence for Piperlonguminine Against Closest In-Class Analogs


Selective CYP1A2 Inhibition by Piperlonguminine vs. Broad-Spectrum CYP Inhibition by Piperine

In pooled human liver microsomes (HLMs), piperlonguminine potently and selectively inhibited CYP1A2-mediated phenacetin O-deethylation with an IC₅₀ of 8.8 µM, functioning as a reversible competitive inhibitor at low concentrations (Ki = 1.39 µM) [1]. Other CYP isoforms (CYP1A1, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) were not significantly inhibited. In contrast, piperine is documented to inhibit CYP3A4, CYP2C9, CYP2D6, and P-glycoprotein at similar or lower concentrations, demonstrating a broad-spectrum inhibition profile [2]. This single-isoform selectivity of piperlonguminine represents a critical advantage for studies requiring CYP1A2-specific modulation without confounding poly‑pharmacology on drug-metabolizing enzymes.

Drug metabolism Cytochrome P450 selectivity Herb-drug interaction

Melanogenesis Inhibition: Piperlonguminine Outperforms Kojic Acid by 4.6-Fold in B16 Melanoma Cells

In α-MSH-stimulated B16 melanoma cells, piperlonguminine suppressed melanin production in a dose-dependent manner, achieving 85.1 ± 4.9% inhibition at 25 µM with an IC₅₀ of 9.6 µM [1]. The positive control kojic acid, a clinically used depigmenting agent, exhibited an IC₅₀ of 44.6 µM in the same system. Notably, piperlonguminine exerted its effect by downregulating tyrosinase protein expression without directly inhibiting tyrosinase enzymatic activity, providing a mechanistically distinct profile from direct enzyme inhibitors such as kojic acid. Piperine is not recognized as a potent melanogenesis inhibitor; reported IC₅₀ values for piperine in similar B16 assays are typically >50 µM or inactive [2].

Melanogenesis inhibition Skin depigmentation Tyrosinase expression

Hypolipidemic Efficacy: Piperlonguminine Elevates HDL Cholesterol by 524% vs. Baseline in Hyperlipidemic Rats

In diet-induced hyperlipidemic Wistar rats, oral administration of piperlonguminine (GB-N) led to a dose-dependent reduction of serum total cholesterol (26%), triglycerides (47%), and LDL cholesterol (30%), while simultaneously increasing HDL cholesterol by 524% relative to the hyperlipidemic control [1]. By comparison, piperine at similar doses in independent studies reduced total cholesterol by approximately 20–30% and triglycerides by 25–35%, but its HDL-elevating effect rarely exceeds 50–80% [2]. Magnitude of the HDL increase is a differentiating parameter with therapeutic relevance, as a 524% HDL increase produced by piperlonguminine substantially exceeds the HDL modulation achievable with piperine.

Lipid metabolism Hyperlipidemia HDL cholesterol

Mechanistically Distinct Vasorelaxation: Piperlonguminine Engages Intracellular Ca²⁺ Signaling Not Shared by Piperine or Diltiazem

In endothelium-denuded porcine coronary artery preparations, piperlonguminine uniquely inhibited basal contractile tone in a concentration-dependent manner, an action not observed with piperine or the Ca²⁺ channel antagonist diltiazem [1]. While all three compounds suppressed KCl- and CaCl₂-induced tonic contractions (relaxation potency order: diltiazem > piperlonguminine > piperine), only piperlonguminine abrogated histamine-induced phasic contractions in Ca²⁺-free medium containing an intracellular Ca²⁺ chelator—a protocol that selectively probes intracellular Ca²⁺ release and signaling via inositol trisphosphate receptors. This differential mechanism suggests that piperlonguminine targets intracellular Ca²⁺ mobilization pathways that piperine and diltiazem do not modulate.

Vascular pharmacology Intracellular calcium Coronary artery relaxation

Antifungal Activity with Defined Minimum Detectable Quantity: Piperlonguminine Equals Piperine Against Cladosporium Species

In a direct bioautographic TLC assay, piperlonguminine, piperine, and corcovadine were identified as the antifungal principles from Piper scutifolium leaves, all three displaying a detection limit of 1 µg against Cladosporium cladosporioides and C. sphaerospermum [1]. Additionally, in the Piper chaba study, piperlonguminine exhibited potent antifungal activity comparable to the standard drug nystatin [2]. While piperine shares the 1 µg detection limit in the Cladosporium assay, the isobutyl amide confers distinct physicochemical properties that may affect formulation behavior and organism-specific specificity beyond the fungal targets tested.

Antifungal Natural product pesticide Cladosporium bioassay

Cytotoxicity: Piperlonguminine Achieves Single-Digit µg/mL IC₅₀ in Cancer Cell Screening

In a cytotoxicity screening of compounds isolated from Piper chaba, piperlonguminine exhibited an IC₅₀ of 0.83 µg/mL, closely matching bornyl piperate (IC₅₀ 0.76 µg/mL) [1]. Piperine, isolated from the same extract, was described as having weak to moderate cytotoxicity in the same study, though its exact IC₅₀ was not reported in the abstract. In a separate study on TrxR inhibitors, piperlonguminine (referred to as piperlongumine in some sources) showed an IC₅₀ of 8.4 µM against Bel‑7402/5-FU resistant liver cancer cells, establishing a baseline against which 14 synthetic analogs were benchmarked [2]. These data confirm that piperlonguminine possesses intrinsic cytotoxic activity that can serve as a starting point for medicinal chemistry optimization.

Cytotoxicity Anticancer natural product Piperales alkaloids

High-Value Procurement Scenarios for Piperlonguminine Based on Verified Quantitative Differentiation


CYP1A2-Selective Probe for Drug-Drug Interaction (DDI) and ADME-Tox Screening Panels

Piperlonguminine serves as a validated, commercially available CYP1A2-selective inhibitor (IC₅₀ 8.8 µM, Ki 1.39 µM) that does not significantly inhibit other major CYP isoforms [1]. Contract research organizations (CROs) and pharmaceutical DMPK laboratories can incorporate piperlonguminine into CYP inhibition cocktails to isolate CYP1A2 contributions without the confounding poly‑pharmacology introduced by piperine or other non‑selective phytochemical inhibitors.

Non‑Tyrosinase Melanogenesis Inhibitor for Cosmetic and Dermatological Research

With an IC₅₀ of 9.6 µM against α‑MSH‑induced melanogenesis—4.6-fold more potent than kojic acid (IC₅₀ 44.6 µM)—piperlonguminine offers a mechanism based on tyrosinase expression downregulation rather than direct enzyme inhibition [2]. Cosmetic active ingredient developers and dermatological research groups investigating hyperpigmentation disorders can procure piperlonguminine as a standardized reference for benchmarking novel depigmenting candidates.

HDL‑Centered Hypolipidemic Research and Nutraceutical Formulation

Piperlonguminine’s ability to elevate serum HDL cholesterol by 524% in hyperlipidemic rats, combined with simultaneous reductions in LDL (30%) and triglycerides (47%), makes it a uniquely potent HDL‑sparing lipid‑modulating agent [3]. Nutraceutical R&D and preclinical metabolic syndrome programs seeking a natural product with an exceptional HDL‑raising window should select piperlonguminine over piperine, which raises HDL by only 50–80%.

Intracellular Ca²⁺ Signaling Probe in Vascular Smooth Muscle Pharmacology

Piperlonguminine is the only compound among piperine, diltiazem, and itself that suppresses histamine‑induced phasic contractions in Ca²⁺‑free medium, demonstrating a unique ability to disrupt IP₃ receptor‑mediated intracellular Ca²⁺ mobilization [4]. Academic vascular biology laboratories and ion channel pharmacology groups can employ piperlonguminine as a chemical tool to dissect intracellular vs. extracellular Ca²⁺ signaling contributions in vascular smooth muscle.

Quote Request

Request a Quote for 5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.